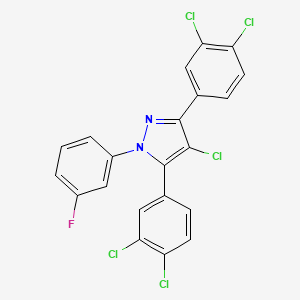
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of multiple halogen atoms, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions could target the halogen atoms, potentially leading to dehalogenation.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups in place of the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple halogen atoms make it a versatile intermediate for various organic transformations.
Biology
In biological research, the compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of halogens can enhance the compound’s ability to interact with biological targets.
Medicine
If the compound exhibits significant biological activity, it could be investigated as a lead compound for drug development. Its structure might be modified to improve its efficacy and reduce toxicity.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole would depend on its specific biological target. Generally, compounds with multiple halogen atoms can interact with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring might also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dichloro-1-(3-fluorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazole
- 4-chloro-3,5-bis(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole
Uniqueness
The unique combination of halogen atoms in 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of chlorine and fluorine atoms can affect its interaction with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C21H10Cl5FN2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(3-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H10Cl5FN2/c22-15-6-4-11(8-17(15)24)20-19(26)21(12-5-7-16(23)18(25)9-12)29(28-20)14-3-1-2-13(27)10-14/h1-10H |
InChI-Schlüssel |
MUSUOEBLGMZMET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















